5-[(Methylamino)methyl]pyrrolidin-3-ol

Physicochemical profiling Positional isomerism Drug-likeness prediction

Researchers requiring a rigid, chiral 1,3-aminoalcohol scaffold often encounter supply inconsistencies where the incorrect diastereomer or salt form leads to failed catalytic cycles. 5-[(Methylamino)methyl]pyrrolidin-3-ol solves this through its defined (3R,5S) cis-configuration. - Enables bidentate N,O-coordination to metal centers, forming distinct 5-membered chelate rings for asymmetric catalysis. - Supplied as the dihydrochloride salt to ensure precise stoichiometry, eliminating errors caused by the ~28% molecular weight difference of the free base. - Differentiated from 3-substituted positional isomers by LogP (-0.71 vs. -1.3), facilitating chromatographic method development.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13258767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Methylamino)methyl]pyrrolidin-3-ol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCNCC1CC(CN1)O
InChIInChI=1S/C6H14N2O/c1-7-3-5-2-6(9)4-8-5/h5-9H,2-4H2,1H3
InChIKeyCIDWDUWMJGQNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Differentiation of 5-[(Methylamino)methyl]pyrrolidin-3-ol


5-[(Methylamino)methyl]pyrrolidin-3-ol (CAS 1497881-04-5, MFCD21681853) is a disubstituted pyrrolidine derivative bearing a hydroxyl group at the 3-position and a (methylamino)methyl substituent at the 5-position, with molecular formula C6H14N2O and molecular weight 130.19 g/mol . The compound contains two stereogenic centers, making stereochemical configuration a critical determinant of its physicochemical and biological profile . It is primarily employed as a chiral building block and synthetic intermediate in medicinal chemistry, with its (3R,5S) rac-dihydrochloride salt (CAS 1909287-86-0) being the most commonly supplied form for research applications .

Specify (3R,5S) stereochemistry for asymmetric synthesis
Select dihydrochloride salt for aqueous reaction compatibility
Confirm positional isomer identity (5- vs. 3-substituted)

Why Generic Substitution Is Not Advisable for This Pyrrolidine Derivative


In-class pyrrolidine derivatives sharing the C6H14N2O formula cannot be interchanged with this compound because the substitution position (5- vs. 3-aminomethyl) and stereochemical configuration (cis vs. trans relative orientation of the 3-hydroxyl and 5-aminomethyl groups) dictate both the compound's conformational preferences in receptor binding pockets and its reactivity as a synthetic intermediate [1]. The (3R,5S) diastereomer presents both functional groups on the same face of the pyrrolidine ring, enabling chelation and bidentate coordination geometries that are inaccessible to the corresponding 3,4-disubstituted analogs or N-methylated variants such as 1-methyl-4-(methylamino)pyrrolidin-3-ol . Substituting the free base with the dihydrochloride salt without accounting for the ~28% molecular weight difference and the resulting shift in solubility, hygroscopicity, and counterion-mediated crystallinity can lead to stoichiometric errors and failed reactions in multi-step syntheses [2].

Positional isomer mismatch
3-Aminomethyl isomer has different LogP and conformational profile; may alter target engagement and synthetic reactivity.
Salt form discrepancy
Free base has limited aqueous solubility; substituting salt without molar correction may cause stoichiometric errors and incomplete dissolution.
Stereochemical ambiguity
Racemic or wrong diastereomer may not support the bidentate coordination geometry required in chiral ligand applications.

Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Lipophilicity Differentiation

The 5-substituted positional isomer exhibits lower lipophilicity compared to the 3-substituted isomer. The target compound has a computed LogP of -0.71, indicating greater hydrophilicity than the 3-aminomethyl isomer, which has an XLogP3-AA of -1.3 as reported by PubChem [1]. This difference of 0.59 log units corresponds to an approximately 3.9-fold difference in the octanol/water partition coefficient, directly impacting passive membrane permeability predictions and formulation solvent selection .

LogP comparison
Reported
Target LogP: −0.71 3-isomer LogP: −1.3 Δ = 0.59 (~3.9× P difference)
LogP differentiation drives solvent selection and permeability predictions.
Computational methods differ; verify experimentally.
Physicochemical profiling Positional isomerism Drug-likeness prediction

Topological Polar Surface Area Comparison Among Isomers

The TPSA of the 5-substituted compound is 44.29 Ų . This value is identical to that of the 3-substituted isomer (44.3 Ų, PubChem) because both share the same number and type of hydrogen-bond donors and acceptors [1]. However, it is lower than that of the vicinal analog (3R,4R)-4-(methylamino)pyrrolidin-3-ol, which is predicted to have a TPSA of approximately 37 Ų due to its different substitution pattern [2]. The absence of TPSA differentiation between 5- and 3-isomers highlights that selection between them must be driven by LogP and stereochemical factors rather than hydrogen-bonding capacity.

TPSA comparison
Reported
Target TPSA: 44.29 Ų 3-isomer TPSA: 44.3 Ų 4-isomer TPSA: ~37 Ų
Identical TPSA between 5- and 3-isomers means LogP must guide CNS selection.
Computational estimates; BBB prediction requires measured data.
Computational chemistry Drug design Blood-brain barrier penetration

Salt Form Solubility and Stability Differentiation

The free base (CAS 1497881-04-5) has limited aqueous solubility, consistent with its LogP of -0.71, whereas the dihydrochloride salt (CAS 1909287-86-0) shows enhanced solubility in aqueous systems [1]. The dihydrochloride salt increases the molecular weight from 130.19 g/mol to 166.65 g/mol (monohydrochloride basis) or 203.11 g/mol (dihydrochloride basis), representing a 28–56% mass increase that must be accounted for in stoichiometric reaction planning . The salt form also provides improved stability under ambient storage and handling conditions, a critical factor for reproducible large-scale synthesis .

Salt solubility effect
Class-level
Dihydrochloride MW 203.11 g/mol Enhanced aqueous solubility vs. free base
Salt form selection is critical for aqueous-phase reactions.
Quantitative solubility data not publicly available.
Salt screening Aqueous solubility Formulation development Chiral building block

Stereochemical Configuration and Diastereomer Differentiation

The (3R,5S) configuration places the 3-hydroxyl and 5-aminomethyl groups in a cis relationship on the pyrrolidine ring, enabling bidentate metal coordination and intramolecular hydrogen bonding not accessible to the (3S,5S) or (3R,5R) diastereomers [1]. While quantitative biological IC₅₀ data specifically for 5-[(methylamino)methyl]pyrrolidin-3-ol are absent from public databases, the structurally related (3R,4R)-4-(methylamino)pyrrolidin-3-ol scaffold has demonstrated IC₅₀ values of 130 nM against GSK-3β, underscoring the sensitivity of pyrrolidine-based pharmacophores to stereochemical arrangement [2]. The racemic (3R,5S) dihydrochloride is the most commonly supplied form, and procurement of enantiopure material requires verification of chiral purity by HPLC or chiral SFC, as the diastereomeric composition directly determines the outcome of chiral ligand syntheses .

Stereochemical impact
Class-level
Cis (3R,5S) enables bidentate N,O-chelation; other diastereomers lack this capacity.
Stereochemistry determines synthetic utility as a chiral ligand.
Target-specific bioactivity data not yet reported.
Chiral resolution Asymmetric synthesis Enantioselective catalysis

Recommended R&D Application Scenarios


Chiral Building Block for CNS Drug Discovery

The (3R,5S)-dihydrochloride salt is suitable for synthesizing CNS-penetrant drug candidates where the LogP of -0.71 and TPSA of 44.3 Ų suggest favorable blood-brain barrier permeability . The cis-1,3-disubstituted pyrrolidine core provides a rigid scaffold for presenting pharmacophoric elements to neurotransmitter receptors, as validated by the CaSR agonist activity reported for structurally related pyrrolidine aminomethyl derivatives in patent US-7585886 [1]. Procurement should specify the (3R,5S) stereochemistry and the dihydrochloride salt to ensure aqueous compatibility for in vitro assays.

Asymmetric Catalysis Ligand Synthesis

The 5-aminomethyl-3-hydroxyl substitution pattern allows the compound to function as a chiral 1,3-aminoalcohol ligand for transition-metal-catalyzed asymmetric transformations . The cis relative configuration enables bidentate N,O-coordination to metal centers, forming 5-membered chelate rings distinct from the 6-membered chelates formed by 1,3-aminoalcohols with longer linkers. This differentiates it from 3-((methylamino)methyl)pyrrolidin-3-ol, where the geminal substitution pattern precludes effective N,O-chelation due to ring strain in the resulting 4-membered metallacycle [1].

Positional Isomer Reference Standard for Analytical Methods

Because the TPSA of the 5-substituted compound (44.29 Ų) is nearly identical to that of the 3-substituted isomer (44.3 Ų), chromatographic separation of these positional isomers relies on subtle differences in LogP (-0.71 vs. -1.3) and molecular shape . The compound therefore serves as a critical reference standard for developing HPLC, SFC, or ion mobility spectrometry methods capable of resolving positional isomers in quality control of pyrrolidine-based pharmaceutical intermediates [1].

Application
Selection Property
Validation Focus
CNS drug-discovery chiral building block
Stereochemical configuration and salt form
LogP and TPSA profiling for CNS research models
Asymmetric catalysis ligand synthesis
Bidentate N,O-chelation capacity
Chelate geometry verification and enantioselectivity assays
Positional isomer reference standard
LogP and molecular shape differentiation
Method development for isomer resolution (HPLC, SFC)
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